An In-depth Technical Guide to the Chemical Properties of 1H-Indole-2-carbohydrazide Hydrochloride
An In-depth Technical Guide to the Chemical Properties of 1H-Indole-2-carbohydrazide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties of 1H-Indole-2-carbohydrazide hydrochloride, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug discovery. This document moves beyond a simple recitation of data, offering in-depth insights into its synthesis, reactivity, and analytical characterization, grounded in established scientific principles.
Core Chemical Identity and Physicochemical Properties
1H-Indole-2-carbohydrazide hydrochloride is the hydrochloride salt of 1H-Indole-2-carbohydrazide. The parent compound, a derivative of the indole scaffold, is a key building block in the synthesis of a wide array of biologically active molecules.[1][2] The hydrochloride salt is often prepared to improve the compound's stability and solubility in aqueous media, which is a critical consideration in many pharmaceutical applications.
Table 1: Physicochemical Properties of 1H-Indole-2-carbohydrazide
| Property | Value | Source(s) |
| CAS Number | 5055-39-0 | [3][4] |
| Molecular Formula | C₉H₉N₃O | [3][4] |
| Molecular Weight | 175.19 g/mol | [3][4] |
| Physical Form | Solid | [3] |
| Storage Conditions | Sealed in dry, 2-8°C | [3] |
Synthesis and Purification
The synthesis of 1H-Indole-2-carbohydrazide is most commonly achieved through the hydrazinolysis of an appropriate indole-2-carboxylic acid ester, typically the ethyl or methyl ester. This reaction involves the nucleophilic attack of hydrazine on the ester carbonyl group, leading to the displacement of the alkoxy group and the formation of the carbohydrazide.[5][6]
Experimental Protocol: Synthesis of 1H-Indole-2-carbohydrazide
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
Hydrazine monohydrate (99%)
-
Ethanol
Procedure:
-
To a solution of ethyl 1H-indole-2-carboxylate (1 equivalent) in ethanol, add an excess of hydrazine monohydrate (approximately 15 equivalents).[7]
-
Stir the reaction mixture at approximately 80°C for 2 hours.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture with a water/ice bath to induce precipitation.[7]
-
Collect the solid product by filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol.[5]
Preparation of 1H-Indole-2-carbohydrazide Hydrochloride
While a specific protocol for the hydrochloride salt of 1H-Indole-2-carbohydrazide is not explicitly detailed in the literature, a general and reliable method for the preparation of hydrochloride salts of organic bases can be employed. This involves the treatment of the free base with hydrochloric acid in a suitable solvent.
Proposed Protocol:
-
Dissolve the synthesized 1H-Indole-2-carbohydrazide in a suitable organic solvent such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or dioxane) with stirring.
-
The hydrochloride salt is expected to precipitate out of the solution. If precipitation is not immediate, it can be induced by the addition of a less polar solvent like diethyl ether.[8]
-
Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.
Chemical Reactivity and Applications in Synthesis
The chemical reactivity of 1H-Indole-2-carbohydrazide is dominated by the nucleophilic character of the terminal amino group of the hydrazide moiety and the reactivity of the indole ring.
Reactions at the Hydrazide Moiety
The primary amino group of the carbohydrazide is a potent nucleophile, readily participating in condensation reactions with aldehydes and ketones to form the corresponding hydrazones.[5] This reaction is often catalyzed by a small amount of acid and is a cornerstone for the synthesis of a diverse range of derivatives.
These hydrazone derivatives are valuable intermediates for the synthesis of various heterocyclic systems. For example, they can be cyclized to form pyridazine derivatives.[5]
Role as a Chemical Intermediate
1H-Indole-2-carbohydrazide serves as a crucial intermediate in the synthesis of various biologically active compounds, including those with potential anticancer and antiplatelet activities.[7][9] The indole scaffold itself is a privileged structure in medicinal chemistry, and the carbohydrazide functional group provides a convenient handle for further molecular elaboration.[2]
Spectroscopic and Analytical Characterization
Table 2: Expected Spectroscopic Features
| Technique | Expected Features for 1H-Indole-2-carbohydrazide |
| ¹H NMR | Signals for the indole ring protons (typically in the aromatic region, δ 7-8 ppm), a singlet for the indole N-H proton (often downfield, δ > 10 ppm), and signals for the -NH-NH₂ protons of the hydrazide group. |
| ¹³C NMR | Resonances for the indole ring carbons and a characteristic signal for the carbonyl carbon of the hydrazide group (typically in the range of δ 160-170 ppm). |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the indole and hydrazide groups (around 3200-3400 cm⁻¹), and a strong C=O stretching band for the amide carbonyl (around 1650-1680 cm⁻¹).[9] |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight. |
For the hydrochloride salt, one would expect to see shifts in the NMR signals, particularly for the protons near the basic nitrogen atoms of the hydrazide moiety, due to protonation.
Safety and Handling
1H-Indole-2-carbohydrazide and its derivatives should be handled with care in a laboratory setting.
Table 3: Safety Information for 1H-Indole-2-carbohydrazide
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. | [3] |
Handling Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.[3]
Conclusion
1H-Indole-2-carbohydrazide hydrochloride is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of the hydrazide moiety make it an attractive starting material for the creation of diverse molecular architectures with a wide range of biological activities. While specific physicochemical data for the hydrochloride salt is not extensively documented, its preparation is expected to follow standard procedures for salt formation of organic bases, likely enhancing its utility in aqueous systems for biological screening and formulation development. Further research to fully characterize the hydrochloride salt would be a valuable contribution to the field.
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Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study. (2025, August 6). ResearchGate. Retrieved March 7, 2026, from [Link]
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Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. (n.d.). Indian Chemical Society. Retrieved March 7, 2026, from [Link]
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Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study. (2021, May 15). PubMed. Retrieved March 7, 2026, from [Link]
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Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. (2020, September 18). ACS Publications. Retrieved March 7, 2026, from [Link]
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